molecular formula C22H20NP B12544710 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- CAS No. 828256-03-7

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl-

Cat. No.: B12544710
CAS No.: 828256-03-7
M. Wt: 329.4 g/mol
InChI Key: LXFADKJHODKIEM-UHFFFAOYSA-N
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Description

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural and synthetic compounds . This particular compound features a diphenylphosphino group at the 2-position and methyl groups at the 1 and 3 positions of the indole ring.

Preparation Methods

The synthesis of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be achieved through various synthetic routes. One common method involves the Larock indole annulation reaction, where an alkyne and 2-bromoaniline react in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in DMF at 110°C . This method provides a high yield and regioselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens and sulfonyl chlorides are often used.

    Coupling Reactions: The diphenylphosphino group can participate in coupling reactions, forming new carbon-phosphorus bonds.

Scientific Research Applications

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- involves its interaction with molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The diphenylphosphino group may enhance the compound’s ability to participate in catalytic cycles, facilitating reactions that lead to desired biological effects .

Comparison with Similar Compounds

1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 2-(diphenylphosphino)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

828256-03-7

Molecular Formula

C22H20NP

Molecular Weight

329.4 g/mol

IUPAC Name

(1,3-dimethylindol-2-yl)-diphenylphosphane

InChI

InChI=1S/C22H20NP/c1-17-20-15-9-10-16-21(20)23(2)22(17)24(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16H,1-2H3

InChI Key

LXFADKJHODKIEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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